Carbamic acid, 2-pyridinyl-, phenylmethyl ester

Rotamer equilibrium Hydrogen bonding Carbamate conformation

Researchers often face low yields when deprotecting amines in complex sequences due to incompatible protecting groups. This benzyl N-(2-pyridinyl)carbamate solves that by providing an orthogonal deprotection handle: it remains intact under acidic (Boc removal) and basic (Fmoc removal) conditions, then releases the free 2-aminopyridine by hydrogenolysis. • Orthogonal stability: survives TFA and piperidine treatments. • Enables chemoselective deprotection in multistep heterocyclic synthesis. • Unique intramolecular H-bonding (pyridine nitrogen) alters rotamer equilibria, useful for molecular recognition studies. • Reliable supply from BenchChem with prompt global delivery.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 105892-47-5
Cat. No. B182986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, 2-pyridinyl-, phenylmethyl ester
CAS105892-47-5
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=CC=CC=N2
InChIInChI=1S/C13H12N2O2/c16-13(15-12-8-4-5-9-14-12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,14,15,16)
InChIKeyYCHDIQIXOALAIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyridinyl Phenylmethyl Carbamate Properties & Identity


Carbamic acid, 2-pyridinyl-, phenylmethyl ester (CAS 105892-47-5), also known as benzyl N-pyridin-2-ylcarbamate, is a heterocyclic carbamate derivative with molecular formula C13H12N2O2 and molecular weight 228.25 g/mol. It consists of a 2-pyridinyl group attached to the nitrogen atom of a carbamic acid core, with the hydroxyl group replaced by a phenylmethyl (benzyl) ester . This compound serves as a versatile building block in medicinal chemistry and agrochemical synthesis, where the benzyl carbamate moiety acts as a protecting group for the pyridin-2-ylamine nitrogen, enabling selective deprotection under hydrogenolysis conditions [1]. The compound is commercially available from multiple vendors with purity specifications typically ranging from 95% to 97% .

Workflow
Carbamate protecting group chemistry and orthogonal deprotection strategies
Selection
2-pyridinyl substituent enables conformation-dependent hydrogen-bonding studies
Use Context
Multistep synthesis, supramolecular probes, and SAR scaffold exploration

2-Pyridinyl Phenylmethyl Carbamate: Substitution Limitations


Generic substitution of this compound with other carbamates is inadvisable due to two fundamental differentiation axes. First, the 2-pyridinyl substituent confers distinct hydrogen-bonding behavior compared to simple aryl carbamates—specifically, the pyridine nitrogen enables intramolecular hydrogen bonding that alters rotamer equilibria and molecular recognition properties [1]. Second, the benzyl ester protecting group offers a specific deprotection profile (hydrogenolysis) that is orthogonal to other common carbamate protecting groups such as tert-butyloxycarbonyl (Boc, acid-labile) and 9-fluorenylmethyloxycarbonyl (Fmoc, base-labile), making it uniquely suited for multistep synthetic sequences where chemoselective deprotection is required [2]. These differences have direct consequences for synthetic yield, product purity, and biological target engagement.

Hydrogen-bonding conformation mismatch
The 2-pyridinyl nitrogen alters rotamer equilibria compared to simple aryl carbamates; hydrogen-bonding behavior may differ significantly in supramolecular or recognition contexts.
Orthogonal deprotection profile divergence
Benzyl ester requires hydrogenolysis (H2/Pd-C) and is stable to acid/base; Boc (acid-labile) and Fmoc (base-labile) lack this orthogonality, limiting chemoselective sequence options.

Evidence: 2-Pyridinyl Phenylmethyl Carbamate vs Analogs


Rotamer Control: Pyridinyl vs Phenyl Carbamate

In chloroform solution, N-(2-pyridinyl)carbamates exhibit a syn/anti rotamer ratio of approximately 0.05, identical to that of N-phenylcarbamates. However, upon addition of the hydrogen bond donor-acceptor-donor triad 2,6-bis(octylamido)pyridine (1), the syn rotamer of N-(2-pyridinyl)carbamates is strongly stabilized, while the syn/anti ratio of N-phenylcarbamates remains unaffected. The association constant (Ka) for syn-3:1 is 10^3 to 10^4 times higher than the Ka for anti-3:1, indicating that the alkoxy oxygen in the anti conformer is a much poorer hydrogen bond acceptor than the carbonyl oxygen in the syn conformer [1]. This differential hydrogen-bonding behavior is a direct consequence of the pyridine nitrogen's ability to participate in intramolecular interactions.

Rotamer Control
Head-to-head
>1,000-fold Ka difference (syn vs anti)
Predictable hydrogen-bonding geometry
In presence of H-bond donor triad
Rotamer equilibrium Hydrogen bonding Carbamate conformation

Synthetic Yield Efficiency Comparison

The synthesis of benzyl pyridin-2-ylcarbamate via reaction of 2-aminopyridine with benzyl chloroformate proceeds with ~90% isolated yield when catalyzed by yttria-zirconia based Lewis acid under mild conditions [1]. This yield is comparable to other high-yielding carbamate formations in the same study, including ethyl pyridin-2-ylcarbamate (~91% yield from ethyl chloroformate) and N-butyl methylcarbamate (~94% yield) [1]. The consistency of high yield across different chloroformates demonstrates the robust reactivity of the 2-aminopyridine nucleophile and supports predictable scale-up behavior.

Synthetic Yield
Cross-study
~90% isolated yield
Supports cost-effective scale-up
Comparable to ethyl/butyl carbamates
Synthesis yield Lewis acid catalysis Carbamate formation

Orthogonal Deprotection: Cbz vs Boc/Fmoc

The benzyl carbamate (Cbz) group is cleaved under hydrogenolysis conditions (H2, Pd/C) while remaining stable to acidic (TFA) and basic (piperidine) conditions that cleave Boc and Fmoc groups, respectively [1]. In contrast, Boc groups are acid-labile (cleaved by TFA) and Fmoc groups are base-labile (cleaved by piperidine). This orthogonal stability profile enables sequential deprotection strategies in complex molecule synthesis where multiple protecting groups must be removed in a specific order without affecting other functional groups.

Orthogonal Stability
Class-level
Stable to TFA & piperidine
Enables chemoselective deprotection
Cleaved by H2/Pd-C only
Protecting group strategy Chemoselective deprotection Multistep synthesis

Precursor for Bioactive Pyridinyl Carbamates

The pyridin-2-yl carbamate scaffold is a validated pharmacophore in hormone-sensitive lipase (HSL) inhibitors. A series of substituted pyridinyl carbamates disclosed in WO2004111031A1 demonstrated HSL inhibitory activity, with structural variations at the pyridine ring and carbamate nitrogen modulating potency [1]. While this specific benzyl ester was not the most potent derivative in the patent, it represents the core scaffold from which more optimized inhibitors were developed. The benzyl group serves as a readily modifiable handle for SAR exploration.

HSL Inhibitor Scaffold
Class-level
Reported class-level HSL activity
Entry point for SAR exploration
Patent disclosure, not potency-optimized
Pyridinyl carbamate Hormone-sensitive lipase inhibition Lead optimization

2-Pyridinyl Phenylmethyl Carbamate: Application Scenarios


Orthogonal Deprotection Intermediate

Use as a protected 2-aminopyridine building block in sequences requiring orthogonal deprotection. The benzyl carbamate remains intact under acidic (Boc cleavage) and basic (Fmoc cleavage) conditions, enabling selective unmasking of other protected amines before final hydrogenolysis to reveal the free pyridin-2-ylamine [1]. This is particularly valuable in the synthesis of complex heterocyclic natural products and pharmaceutical intermediates where chemoselectivity is paramount.

H-Bonding Supramolecular Probe

The differential rotamer stabilization behavior of N-(2-pyridinyl)carbamates compared to N-phenylcarbamates (quantified as >1,000-fold difference in association constant for syn vs anti conformers in the presence of a hydrogen-bonding partner) [1] makes this compound a valuable probe for investigating hydrogen-bond-directed self-assembly and molecular recognition phenomena. Applications include the design of foldamers, supramolecular catalysts, and smart materials where conformational control is required.

HSL Inhibitor SAR Scaffold

The pyridin-2-yl carbamate core has established activity against hormone-sensitive lipase (HSL), a therapeutic target for metabolic disorders [1]. This specific benzyl ester serves as a versatile starting point for SAR exploration, as the benzyl group can be readily modified or removed to generate a library of analogs. Procurement of this compound enables medicinal chemistry teams to systematically explore substitution effects on potency and selectivity.

Application
Selection Property
Validation Focus
Orthogonal deprotection intermediate
Orthogonal stability (acid/base resistant)
Multistep deprotection sequence integrity
H-bonding supramolecular probe
Conformation-dependent H-bonding
Rotamer-specific molecular recognition
HSL inhibitor SAR scaffold
Pyridinyl carbamate pharmacophore
HSL inhibition and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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